

Comprehensive Mass Spectrometry Guide: 3-(3-Chlorophenyl)Piperidine Hydrochloride

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Compound of Interest

Compound Name: *3-(3-Chlorophenyl)Piperidine*

Hydrochloride

CAS No.: *1187172-76-4*

Cat. No.: *B3218077*

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Executive Summary & Chemical Identity

3-(3-Chlorophenyl)piperidine Hydrochloride (often abbreviated as 3,3-CPPip in internal workflows to distinguish from the piperazine analog m-CPP) is a pharmacophore scaffold used in the synthesis of monoamine transporter inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.

Unlike its common isomer 1-(3-chlorophenyl)piperazine (m-CPP), which is a serotonin receptor agonist and drug metabolite, 3,3-CPPip possesses a piperidine ring with a carbon-carbon bond connecting the phenyl ring at the 3-position. This structural difference results in a distinct mass spectral signature (1 Da mass shift vs. m-CPP) and unique fragmentation pathways driven by the 3-position stereocenter.

Physicochemical Profile

Property	Specification
IUPAC Name	3-(3-Chlorophenyl)piperidine hydrochloride
Molecular Formula	C ₁₁ H ₁₄ ClN[1][2] · HCl
Exact Mass (Free Base)	195.0815 Da
Exact Mass (Salt)	231.0581 Da
Monoisotopic Mass [M+H] ⁺	196.089 (³⁵ Cl)
Isotope Pattern	³⁵ Cl: ³⁷ Cl ratio ≈ 3:1 (Characteristic A+2 peak at ~33% intensity)
Solubility	High in Methanol, Water; Low in Hexane (requires free-basing for GC)
Chirality	Contains one stereocenter at C3; typically supplied as a racemate.

Sample Preparation & Handling

Objective: Isolate the analyte from complex matrices (plasma, reaction mixtures) while managing the hydrochloride salt form which is non-volatile and corrosive to GC inlets.

Protocol A: LC-MS/MS Preparation (Direct Injection)

Suitable for: Pharmacokinetic (PK) studies, impurity profiling.

- Stock Solution: Dissolve 1 mg 3-(3-Chlorophenyl)piperidine HCl in 1 mL Methanol:Water (50:50 v/v) with 0.1% Formic Acid.
 - Rationale: The HCl salt dissociates readily. Formic acid maintains the protonated state [M+H]⁺ for ESI.
- Working Standard: Dilute to 100 ng/mL in Mobile Phase A (0.1% Formic Acid in Water).
- Filtration: Pass through a 0.22 μm PTFE filter to remove particulate salts.

Protocol B: GC-MS Preparation (Free-Base Extraction)

Suitable for: EI fragmentation analysis, volatile impurity checks.

- Basification: Add 500 μL of sample to 500 μL of 1M Na_2CO_3 ($\text{pH} > 10$).
 - Critical Step: The HCl salt must be neutralized to liberate the free amine (volatility requirement).
- Extraction: Add 1 mL Ethyl Acetate or Dichloromethane. Vortex for 30s.
- Phase Separation: Centrifuge at 3000 x g for 5 min. Collect the organic (upper/lower) layer.
- Drying: Evaporate to dryness under N_2 stream at 40°C. Reconstitute in Ethyl Acetate.

LC-MS/MS Characterization (ESI+)

Methodology: Electrospray Ionization (ESI) in Positive Mode is the gold standard for this basic amine. The protonated molecule $[\text{M}+\text{H}]^+$ is stable and yields structure-specific product ions.

Experimental Parameters

- Ion Source: ESI Positive (ESI+)
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V (Optimized to prevent in-source fragmentation)
- Precursor Ion: m/z 196.1 (^{35}Cl)
- Collision Energy (CE): Ramp 15–35 eV for MS/MS spectra.

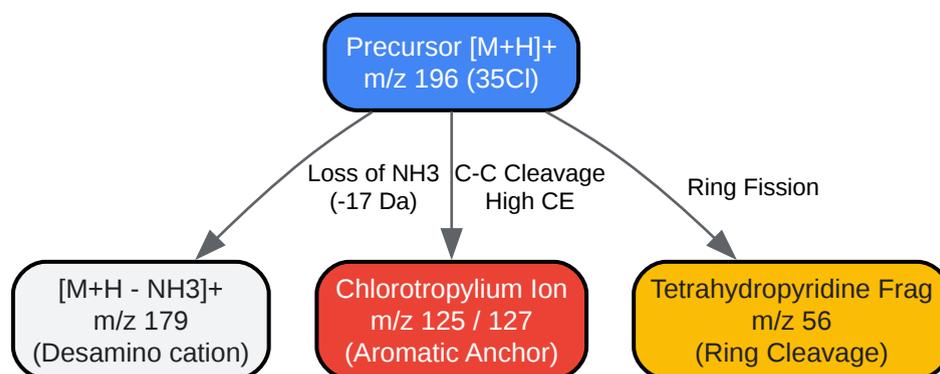
Fragmentation Pathway (MS/MS)

Upon Collision-Induced Dissociation (CID), the $[\text{M}+\text{H}]^+$ ion (m/z 196) follows two primary pathways driven by the piperidine ring instability and the chlorophenyl anchor.

- Loss of Ammonia (NH_3):
 - Transition: m/z 196 \rightarrow m/z 179

- Mechanism:[2] Elimination of the secondary amine nitrogen as NH_3 , forming a resonance-stabilized chlorophenyl-cyclopentyl cation or alkenyl cation.
- Formation of Chlorotropylium Ion (Major Diagnostic):
 - Transition: m/z 196 \rightarrow m/z 125 (^{35}Cl) / 127 (^{37}Cl)
 - Mechanism: Cleavage of the piperidine ring separates the aromatic moiety. The 3-chlorobenzyl fragment rearranges to the highly stable chlorotropylium ion ($\text{C}_7\text{H}_6\text{Cl}^+$). This is the most abundant product ion at high CE.
- Ring Contraction/Cleavage:
 - Transition: m/z 196 \rightarrow m/z 56
 - Mechanism:[2] Fragmentation of the tetrahydropyridine moiety, generating the characteristic $\text{C}_3\text{H}_6\text{N}^+$ iminium ion.

DOT Visualization: ESI Fragmentation Pathway



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Caption: ESI+ MS/MS fragmentation pathway of 3-(3-Chlorophenyl)piperidine showing major diagnostic ions.

GC-MS Characterization (EI)

Methodology: Electron Impact (70 eV) provides a hard ionization fingerprint useful for library matching and distinguishing positional isomers.

Fragmentation Logic (EI)

In 3-substituted piperidines, the nitrogen atom directs fragmentation via α -cleavage.^[3]

- Molecular Ion (M^+): m/z 195 (Weak intensity).
- Base Peak (m/z 56 or 57):
 - The ionization of nitrogen triggers cleavage of the C2-C3 bond or C6-C5 bond.
 - In 3-substituted piperidines, the unsubstituted side of the ring often dominates, generating a Δ^1 -pyrrolinium or iminium species (m/z 56/57).
- Benzylic Cleavage:
 - Loss of the chlorophenyl radical is unfavorable; however, the charge retention on the aromatic fragment (m/z 125) is observed.

Distinction from Isomers:

- vs. 1-(3-Chlorophenyl)piperazine (m-CPP): m-CPP has a base peak at m/z 154 (loss of C_2H_5N) or m/z 196 (M^+). The absence of the second nitrogen in 3,3-CPPip shifts the fragmentation significantly toward hydrocarbon losses.
- vs. 4-(3-Chlorophenyl)piperidine: The 4-isomer is symmetrical. The 3-isomer typically shows more complex low-mass fragmentation due to the asymmetry of the α -cleavage pathways.

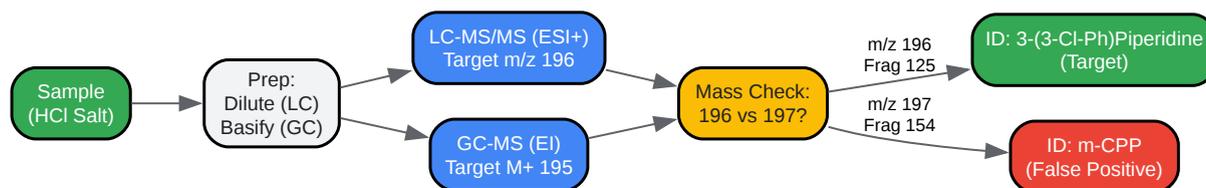
Critical Differentiation: Isomer Analysis

One of the most common analytical errors is confusing 3-(3-Chlorophenyl)piperidine with its isobaric or near-isobaric analogs.

Analyte	Formula	Monoisotopic Mass	Key Differentiator
3-(3-Chlorophenyl)piperidine	C ₁₁ H ₁₄ ClN	196.089 [M+H] ⁺	Target Analyte. Loss of NH ₃ (179).
1-(3-Chlorophenyl)piperazine	C ₁₀ H ₁₃ ClN ₂	197.084 [M+H] ⁺	+1 Da Mass Shift. Contains 2 Nitrogens.
4-(3-Chlorophenyl)piperidine	C ₁₁ H ₁₄ ClN	196.089 [M+H] ⁺	Isobaric. Requires Chromatographic Separation. 4-isomer is achiral/symmetrical.

Validation Check: Always check the ¹³C isotope peak relative abundance. If the M+1 peak is higher than expected (approx 12%), suspect the Piperazine analog (m-CPP) which has a different carbon count, although the mass difference of 1 Da is the primary flag.

DOT Visualization: Analytical Workflow



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Caption: Decision tree for distinguishing 3,3-CPPIP from common piperazine analogs.

References

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